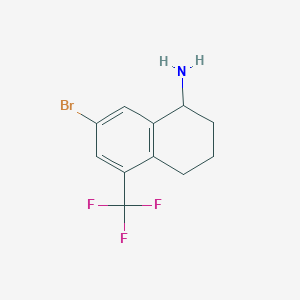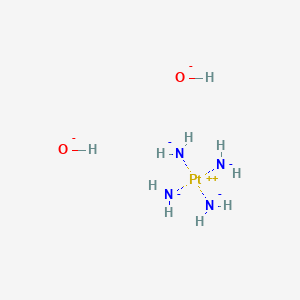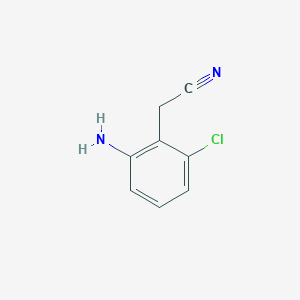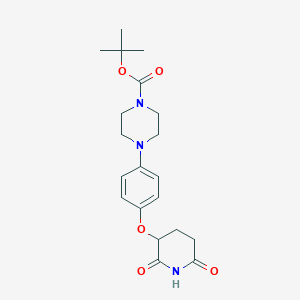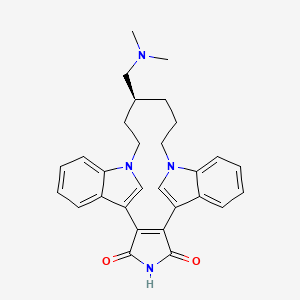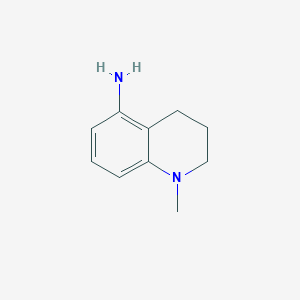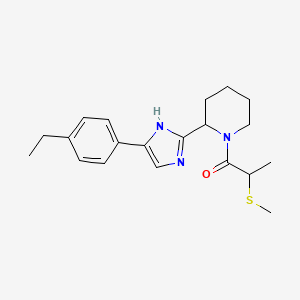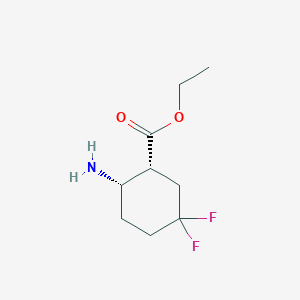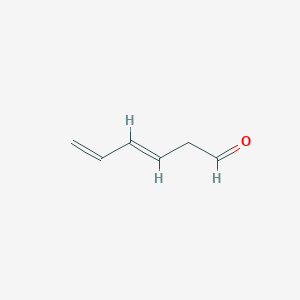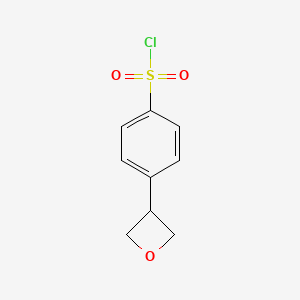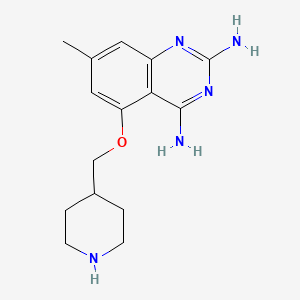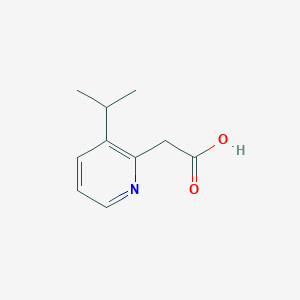
2-(3-Isopropylpyridin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Isopropylpyridin-2-yl)acetic acid is an organic compound belonging to the class of pyridine derivatives. This compound features a pyridine ring substituted with an isopropyl group at the third position and an acetic acid moiety at the second position. Pyridine derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Isopropylpyridin-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-isopropylpyridine, which can be obtained through the alkylation of pyridine with isopropyl halides under basic conditions.
Acetic Acid Introduction: The next step involves the introduction of the acetic acid moiety. This can be achieved through a Friedel-Crafts acylation reaction, where 3-isopropylpyridine is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrolysis: The resulting acylated product is then subjected to hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions: 2-(3-Isopropylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, aldehydes
Substitution: Nitrated, sulfonated, or halogenated derivatives
科学的研究の応用
2-(3-Isopropylpyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2-(3-Isopropylpyridin-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid function.
類似化合物との比較
2-(3-Methylpyridin-2-yl)acetic acid: Similar structure but with a methyl group instead of an isopropyl group.
2-(3-Ethylpyridin-2-yl)acetic acid: Similar structure but with an ethyl group instead of an isopropyl group.
2-(3-Propylpyridin-2-yl)acetic acid: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness: 2-(3-Isopropylpyridin-2-yl)acetic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity, biological activity, and physical properties compared to its methyl, ethyl, and propyl analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
2-(3-propan-2-ylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-7(2)8-4-3-5-11-9(8)6-10(12)13/h3-5,7H,6H2,1-2H3,(H,12,13) |
InChIキー |
SBJFDHNBRYMZNS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(N=CC=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


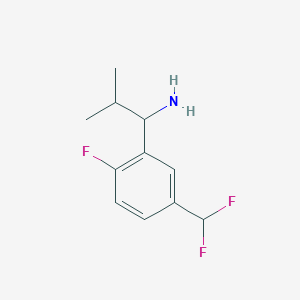
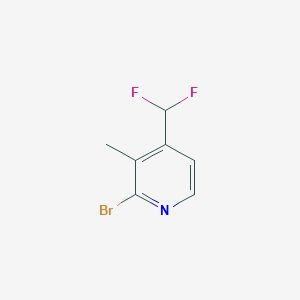
![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
